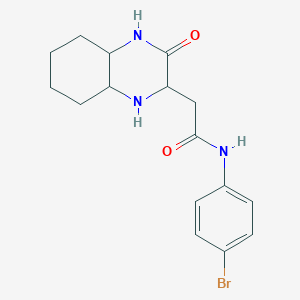
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as BQ-123, is a cyclic peptide that acts as a selective antagonist of the endothelin A receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and pulmonary fibrosis.
Mecanismo De Acción
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide acts as a selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cancer cells, and fibroblasts. Endothelin-1, the endogenous ligand of the endothelin A receptor, is a potent vasoconstrictor and mitogenic factor that is involved in the pathogenesis of various diseases. By blocking the endothelin A receptor, this compound can inhibit the vasoconstrictive, angiogenic, and profibrotic effects of endothelin-1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues. In vascular smooth muscle cells, this compound can inhibit the contraction induced by endothelin-1 and other vasoconstrictors. In cancer cells, this compound can inhibit the proliferation, migration, and invasion induced by endothelin-1 and other growth factors. In fibroblasts, this compound can inhibit the proliferation and collagen synthesis induced by endothelin-1 and other profibrotic factors. These effects are mediated by the blockade of the endothelin A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages as a research tool. It is a selective antagonist of the endothelin A receptor, which allows for the specific inhibition of the effects of endothelin-1. It has been extensively studied in various disease models, which provides a wealth of data on its pharmacological properties. However, this compound also has some limitations. It is a peptide that can be degraded by proteases, which limits its bioavailability and stability. It also has a relatively low potency compared to other endothelin A receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
There are several future directions for the research on N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One direction is the development of more stable and potent analogs of this compound that can be used as therapeutic agents. Another direction is the investigation of the role of endothelin-1 and the endothelin A receptor in other diseases, such as diabetes, Alzheimer's disease, and stroke. Furthermore, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound is a promising research tool and therapeutic agent that has the potential to improve the treatment of various diseases.
Métodos De Síntesis
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the coupling of amino acids in solution. Both methods have been used to synthesize this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, this compound has been shown to lower blood pressure by blocking the vasoconstrictive effects of endothelin-1. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the angiogenic effects of endothelin-1. In pulmonary fibrosis, this compound has been shown to reduce fibrosis and inflammation by blocking the profibrotic effects of endothelin-1.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h5-8,12-14,19H,1-4,9H2,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZXDQESADKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5907365.png)
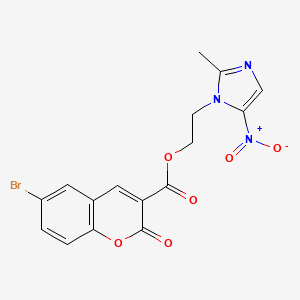
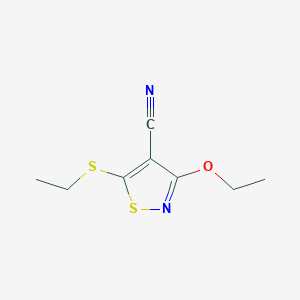
![1-allyl-2'-amino-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B5907392.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B5907401.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B5907417.png)
![4-(4-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B5907441.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide](/img/structure/B5907454.png)
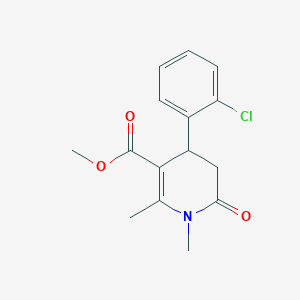
![2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5907466.png)
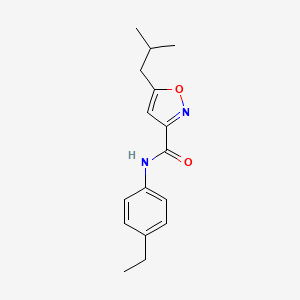
![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
